molecular formula C28H56AlO5 B1612614 Hydroxybis(myristato-O)aluminium CAS No. 56639-51-1

Hydroxybis(myristato-O)aluminium

Cat. No.: B1612614
CAS No.: 56639-51-1
M. Wt: 499.7 g/mol
InChI Key: BOJAOYBGKOJRAX-UHFFFAOYSA-L
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Description

Hydroxybis(myristato-O)aluminium (CAS RN: 56639-51-1), also termed aluminum dimyristate, is an aluminum-based carboxylate compound with the molecular formula C₂₈H₅₅AlO₅. Its structure consists of an aluminum ion coordinated with two myristate (tetradecanoate, C₁₄) anions and a hydroxyl group. Myristic acid, a saturated C₁₄ fatty acid, imparts moderate hydrophobicity to the compound. Functionally, it serves as an emulsion stabilizer, opacifier, and viscosity-controlling agent in cosmetic formulations, where its moderate chain length balances solubility and texture .

Properties

CAS No.

56639-51-1

Molecular Formula

C28H56AlO5

Molecular Weight

499.7 g/mol

InChI

InChI=1S/2C14H28O2.Al.H2O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16;;/h2*2-13H2,1H3,(H,15,16);;1H2/q;;+2;/p-2

InChI Key

BOJAOYBGKOJRAX-UHFFFAOYSA-L

SMILES

CCCCCCCCCCCCCC(=O)O[Al]OC(=O)CCCCCCCCCCCCC.O

Canonical SMILES

CCCCCCCCCCCCCC(=O)O[Al]OC(=O)CCCCCCCCCCCCC.O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Aluminum Carboxylates

Aluminum carboxylates are widely used in industrial and consumer products due to their tunable physicochemical properties. Below is a detailed comparison of Hydroxybis(myristato-O)aluminium with structurally analogous compounds, focusing on chain length, saturation, and applications.

Aluminum Dilinoleate (CAS RN: 53202-31-2)

  • Formula : C₃₆H₆₃AlO₅
  • Fatty Acid: Linoleic acid (C₁₈:2, polyunsaturated).
  • Properties: The presence of two double bonds in the linoleate chain reduces melting point and enhances flexibility. This compound is more susceptible to oxidation but offers improved plasticity.
  • Applications : Used in coatings and adhesives where flexibility is critical .

Aluminum Distearate (CAS RN: 300-92-5)

  • Formula : C₃₆H₇₁AlO₅
  • Fatty Acid : Stearic acid (C₁₈, saturated).
  • Properties: High hydrophobicity and thermal stability due to the long saturated chain. Forms rigid gels in nonpolar solvents.
  • Applications : Thickener in pharmaceuticals (e.g., ointments), lubricant in plastics, and waterproofing agent in textiles .

Aluminum Oleate (CAS RN: 36362-00-2)

  • Formula : C₃₆H₆₇AlO₅
  • Fatty Acid: Oleic acid (C₁₈:1, monounsaturated).
  • Properties : Lower melting point compared to stearate, offering better spreadability. The unsaturated chain improves compatibility with organic matrices.
  • Applications : Plasticizer in polymers and stabilizer in paints .

Aluminum Laurate (bis(dodecanoato-O)hydroxyaluminium)

  • Formula : C₂₄H₄₇AlO₅
  • Fatty Acid : Lauric acid (C₁₂, saturated).
  • Properties : Shorter chain length increases solubility in polar solvents and reduces viscosity.
  • Applications : Used in personal care products (e.g., creams) requiring lighter textures .

Data Table: Comparative Analysis

Compound Name CAS RN Molecular Formula Fatty Acid Chain Saturation Key Applications
This compound 56639-51-1 C₂₈H₅₅AlO₅ C₁₄ Saturated Cosmetics (emulsion stabilizer)
Aluminum Dilinoleate 53202-31-2 C₃₆H₆₃AlO₅ C₁₈:2 Polyunsaturated Coatings, adhesives
Aluminum Distearate 300-92-5 C₃₆H₇₁AlO₅ C₁₈ Saturated Pharmaceuticals, plastics
Aluminum Oleate 36362-00-2 C₃₆H₆₇AlO₅ C₁₈:1 Monounsaturated Paints, polymers
Aluminum Laurate - C₂₄H₄₇AlO₅ C₁₂ Saturated Personal care products

Research Findings and Key Differences

Chain Length and Solubility

  • C₁₂ (Laurate): Higher solubility in ethanol and water due to shorter chain length, suitable for aqueous formulations.
  • C₁₈ (Stearate) : Insoluble in water; forms stable gels in oils, ideal for hydrophobic matrices .

Saturation and Rheology

  • Unsaturated Chains: Oleate and linoleate reduce brittleness in coatings and adhesives due to enhanced molecular mobility .
  • Saturated Chains : Provide rigid structures in cosmetics and pharmaceuticals, ensuring long-term stability .

Preparation Methods

Direct Reaction Method

This is the most straightforward and commonly employed method. It involves the reaction of aluminium hydroxide or aluminium oxide with myristic acid, typically in a heated organic medium to facilitate dissolution and reaction.

Procedure:

  • Aluminium hydroxide (Al(OH)3) is dispersed in a high-boiling organic solvent such as xylene or mineral oil.
  • Myristic acid is added gradually with stirring.
  • The mixture is heated to reflux (typically 150–200°C) to promote the formation of aluminium myristate complexes.
  • Water formed during the reaction is removed by azeotropic distillation or under reduced pressure.
  • The reaction is continued until the desired stoichiometry and consistency (gel or powder) are achieved.
  • The product is cooled and isolated by filtration or centrifugation, then dried.

Reaction:

$$
\text{Al(OH)}3 + 2 \text{C}{13}\text{H}{27}\text{COOH} \rightarrow \text{Al(OH)(C}{13}\text{H}{27}\text{COO)}2 + 2 \text{H}_2\text{O}
$$

This method yields this compound with typical hydroxyl content and fatty acid coordination.

Neutralization of Aluminium Alkoxides or Salts

An alternative approach involves the neutralization of aluminium alkoxides (e.g., aluminium isopropoxide) or aluminium salts (e.g., aluminium chloride) with myristic acid.

Procedure:

  • Aluminium alkoxide is dissolved in an organic solvent such as toluene.
  • Myristic acid is added slowly under stirring.
  • The reaction mixture is heated to reflux to promote ester exchange and formation of the aluminium myristate complex.
  • Byproducts such as alcohols or hydrogen chloride are removed by distillation.
  • The product precipitates or gels and is isolated by filtration.

This method allows for better control of stoichiometry and purity but requires careful handling of reactive aluminium precursors.

Solvent-Mediated Synthesis

In some cases, this compound is prepared in organic solvents that dissolve both reactants, such as ethanol or benzene, facilitating homogeneous reaction conditions.

Key points:

  • The solvent choice affects reaction rates and product morphology.
  • Removal of solvent and water is critical to obtain the desired solid or gel form.
  • This method is often used to prepare aluminium soaps with specific particle sizes or dispersibility.

Research Findings and Data on Preparation

While direct literature on this compound is limited, extensive studies on aluminium distearate and tristearate provide valuable insights due to structural similarities.

Parameter Aluminium Distearate (Al(OH)(C17H35COO)2) Aluminium Tristearate (Al(C17H35COO)3) Inferred for this compound
Starting Materials Aluminium hydroxide + stearic acid Aluminium hydroxide + stearic acid Aluminium hydroxide + myristic acid
Reaction Temperature 150–200°C 150–200°C 150–200°C
Solvent Mineral oil, xylene Mineral oil, xylene Mineral oil, xylene or other high-boiling solvents
Reaction Time Several hours (4–8 h) Several hours (4–8 h) Similar range (4–8 h)
Product Form Powder, gel Powder, gel Powder or gel depending on conditions
Purity Considerations Free fatty acid content 2–7% Free fatty acid content 2–7% Expected similar (2–5% free myristic acid)
Water Removal Azeotropic distillation Azeotropic distillation Required to drive reaction equilibrium

Research shows that the purity and properties of the aluminium soap depend critically on reaction conditions, especially temperature, stoichiometry, and water removal efficiency. The presence of free fatty acid affects the rheological properties of the final product.

Analytical Techniques for Characterization

Summary Table of Preparation Methods

Method Starting Materials Conditions Advantages Disadvantages
Direct Reaction with Al(OH)3 Aluminium hydroxide + myristic acid 150–200°C, reflux, azeotropic water removal Simple, cost-effective Requires long reaction times, water removal critical
Neutralization of Al Alkoxides Aluminium alkoxide + myristic acid Reflux in organic solvent Better stoichiometric control Requires handling reactive precursors
Solvent-Mediated Synthesis Aluminium salts + myristic acid Organic solvent, reflux Homogeneous reaction Solvent removal needed, solvent choice critical

Q & A

Basic: What are the optimal synthesis conditions for Hydroxybis(myristato-O)aluminium to ensure high purity?

Methodological Answer:
this compound is typically synthesized via the reaction of aluminum hydroxide with myristic acid under controlled stoichiometric and temperature conditions. A recommended approach involves:

  • Molar ratio: A 2:1 molar ratio of myristic acid to aluminum hydroxide to ensure complete neutralization .
  • Solvent system: Use anhydrous ethanol or toluene to avoid hydrolysis side reactions .
  • Temperature: Maintain 80–100°C with reflux for 6–8 hours to drive the reaction to completion .
  • Purification: Recrystallize the product from non-polar solvents (e.g., hexane) to remove unreacted acids and improve crystallinity .
    Validation: Confirm purity via FTIR (absence of free carboxylic acid peaks at ~1700 cm⁻¹) and elemental analysis (Al content ~8.2% w/w) .

Advanced: How do variations in stoichiometric ratios during synthesis affect crystallinity and functional properties?

Methodological Answer:
Deviations from the 2:1 (myristic acid:Al(OH)₃) ratio significantly alter crystallinity and functionality:

  • Excess myristic acid: Leads to amorphous phases due to incomplete coordination, reducing thermal stability (TGA onset <200°C vs. ~250°C for pure samples) .
  • Substoichiometric acid: Forms mixed hydroxy-aluminum species, detected via XRD as secondary peaks at 2θ = 18.5° and 24.3° .
    Experimental Design: Use a combinatorial synthesis approach with ratios ranging from 1.5:1 to 3:1. Characterize crystallinity via XRD and correlate with emulsion stabilization efficiency (measured by zeta potential in aqueous dispersions) .

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • FTIR: Confirm ligand coordination via shifts in carboxylate asymmetric stretching (1550–1650 cm⁻¹) and Al–O bonding (600–800 cm⁻¹) .
  • Solid-state NMR: Use ²⁷Al NMR to verify octahedral coordination (chemical shift ~0–10 ppm) and rule out tetrahedral impurities (~60 ppm) .
  • XRD: Identify crystalline phases; pure samples exhibit characteristic peaks at 2θ = 5.8°, 11.5°, and 17.2° .

Advanced: What strategies reconcile discrepancies in thermal stability data across studies?

Methodological Answer:
Discrepancies often arise from differences in:

  • Crystallinity: Amorphous phases degrade earlier. Standardize synthesis protocols and pre-anneal samples at 120°C before TGA .
  • Atmospheric effects: Conduct TGA under inert (N₂) and oxidative (O₂) conditions to isolate decomposition pathways .
  • Impurity profiling: Use HPLC-MS to detect residual myristic acid, which lowers degradation onset temperatures .

Application-Focused: How does this compound function as an emulsion stabilizer, and how can performance be assessed?

Methodological Answer:

  • Mechanism: Acts as a lamellar liquid crystal stabilizer via hydrophobic myristate chains and hydrophilic Al–OH groups, reducing interfacial tension .
  • Performance metrics:
    • Droplet size distribution: Analyze via dynamic light scattering (target: <500 nm).
    • Stability index: Centrifuge emulsions at 3000 rpm for 30 minutes; phase separation <5% indicates efficacy .
      Optimization: Vary concentration (0.1–2.0% w/w) and measure zeta potential (target: |±30 mV|) .

Advanced: What mechanistic insights explain its catalytic role in esterification, and how can parameters be optimized?

Methodological Answer:

  • Catalytic sites: Lewis acidic Al³⁺ centers activate carbonyl groups, while myristate chains enhance substrate diffusion .
  • Optimization:
    • Temperature: 60–80°C to balance reaction rate and catalyst stability.
    • Solvent polarity: Use low-polarity solvents (e.g., toluene) to prevent Al³⁺ leaching.
    • Reusability: Centrifuge spent catalyst, wash with ethanol, and reactivate at 150°C .
      Validation: Monitor conversion via GC-MS and catalyst integrity via XRD after cycles .

Basic: What parameters are critical for designing controlled-release systems using this compound?

Methodological Answer:

  • Matrix porosity: Tune via synthesis temperature; higher temps (100°C) yield denser matrices with slower release .
  • Drug loading: Optimize using a solvent evaporation method (≤20% w/w to avoid phase separation) .
  • Release kinetics: Characterize in vitro using USP Apparatus II (paddle method) at 37°C, pH 7.4 .

Advanced: Why does this compound exhibit superior thermal conductivity vs. analogous carboxylates?

Methodological Answer:

  • Structural factors: Shorter myristate chains (C14 vs. C18 in stearates) enable tighter packing, enhancing phonon transport .
  • Experimental validation:
    • Compare thermal diffusivity via laser flash analysis (LFA) with aluminum stearate controls.
    • Model chain alignment via molecular dynamics simulations .

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